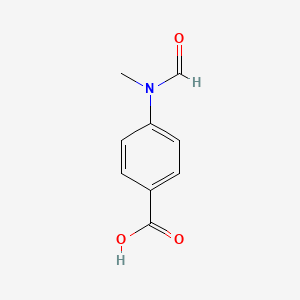

4-(N-Methylformamido)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[formyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMYEQBKRODOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297099 | |

| Record name | 4-(N-Methylformamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51865-84-0 | |

| Record name | 4-(Formylmethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 114013 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51865-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(N-Methylformamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formyl-methyl-amino-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 N Methylformamido Benzoic Acid

Established Synthetic Pathways for N-Formyl-4-(methylamino)benzoic Acid

Traditional synthetic routes to 4-(N-Methylformamido)benzoic acid are well-documented, primarily involving the formylation of its direct precursor. These methods are valued for their reliability and scalability.

The most direct synthesis of this compound involves the N-formylation of 4-(N-Methylamino)benzoic acid. A conventional and high-yielding method is the reaction of 4-(N-Methylamino)benzoic acid with formic acid. One established procedure involves boiling the precursor in formic acid under reflux conditions for several hours. chemicalbook.com Subsequent evaporation of the excess formic acid yields the product, which can be purified by recrystallization to afford white crystals with a high purity of 97%. chemicalbook.com

A more refined and practical approach utilizes aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove water as the reaction progresses. This method is advantageous as it does not require strictly anhydrous conditions and consistently provides excellent yields, often obviating the need for extensive purification. The reaction is generally applicable to a wide range of primary and secondary amines.

Table 1: Comparison of Formylation Methods for 4-(N-Methylamino)benzoic Acid

| Method | Reagent | Solvent | Conditions | Yield | Purification |

|---|---|---|---|---|---|

| Classic Reflux | Formic Acid | Formic Acid | Reflux, 3 hours | 97% | Recrystallization |

| Dean-Stark | 85% aq. Formic Acid | Toluene | Reflux with Dean-Stark trap | >95% | Evaporation, optional chromatography |

Another viable pathway starts with 4-nitrobenzoic acid. Catalytic hydrogenation of 4-nitrobenzoic acid, often using a Raney nickel or Pd/C catalyst, effectively reduces the nitro group to an amine, yielding 4-aminobenzoic acid (PABA) in high yield. chemicalbook.com The resulting 4-aminobenzoic acid can then be N-methylated to provide the desired precursor, 4-(N-Methylamino)benzoic acid. A third route involves the reductive amination of 4-carboxybenzaldehyde with methylamine, using reducing agents like sodium borohydride, to form the N-methylamino group directly. sciencemadness.orglibretexts.org

Novel Approaches in the Synthesis of this compound and Analogs

Recent advancements in synthetic chemistry have introduced innovative methods that offer milder conditions, improved efficiency, and access to a broader range of analogs. These include photoredox catalysis and electrochemical techniques.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids. This methodology allows for the generation of aryl radicals from abundant benzoic acids via photo-induced decarboxylation under mild conditions. sigmaaldrich.com These reactive intermediates can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the coupling of benzoic acid derivatives with alkenes to produce dihydrochalcones has been demonstrated using this approach. chemicalbook.com Although not yet specifically reported for the direct synthesis of this compound, this technology holds significant potential for creating novel analogs by enabling C-H functionalization or decarboxylative coupling reactions on the benzoic acid core. libretexts.org Benzoic acids can also serve as precursors to catalytic hydrogen atom transfer (HAT) reagents within a two-molecule photoredox system, facilitating C-C bond formation under mild conditions. chemicalbook.com

Electrosynthesis offers a sustainable and reagent-minimized alternative for N-formylation. guidechem.com One such method involves the electrochemical formylation of amines using methanol (B129727) as both the formyl source and the solvent. In this system, methanol is oxidized at an electrode to generate formaldehyde (B43269) in situ, which then reacts with the amine. guidechem.comsciencemadness.org This approach has been successfully applied to simple aliphatic amines, achieving moderate faradaic efficiency. guidechem.com Mechanistic studies suggest the reaction can proceed through either the direct oxidation of a hemiaminal intermediate or via a methylisocyanide intermediate. guidechem.comsciencemadness.org

Another innovative electrochemical strategy is the decarboxylative N-formylation of amines using glyoxylic acid as the formylating agent. google.comgoogle.com This protocol is noted for its efficiency and broad functional group tolerance under ambient conditions, representing a green alternative to traditional methods. google.comgoogle.com

Table 2: Novel Synthetic Approaches

| Technique | Method | Reagents/Conditions | Application |

|---|---|---|---|

| Photoredox Catalysis | Decarboxylative Coupling | Visible light, photoredox catalyst | Synthesis of analogs via C-C bond formation |

| Electrochemical Synthesis | N-Formylation from Methanol | Methanol, glassy carbon electrode | Sustainable synthesis of formamides |

| Electrochemical Synthesis | Decarboxylative N-Formylation | Glyoxylic acid, electrochemical cell | Efficient formylation with high functional group tolerance |

Derivatization Strategies and Functional Group Interconversions

The dual functionality of this compound allows for a wide array of derivatization reactions and functional group interconversions (FGIs). These transformations are essential for creating libraries of related compounds for various screening purposes.

The carboxylic acid moiety is a prime site for modification. Standard esterification procedures, reacting the acid with an alcohol under acidic catalysis, can produce a variety of esters. For gas chromatography (GC) analysis, derivatization to form more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters, is common. The acid can also be converted to a more reactive acyl chloride, which can then be reacted with amines or alcohols to form amides or esters, respectively.

The N-methylformamide group also presents opportunities for transformation. N-formyl groups are known to serve as precursors for the synthesis of isocyanides. Furthermore, the amide bond can be reduced to yield the corresponding tertiary amine, 4-(dimethylamino)benzoic acid. General FGI strategies can be applied, such as the reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride, or the oxidation of the methyl group on the nitrogen under specific conditions.

Table 3: Potential Functional Group Interconversions

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride | Acyl Chloride |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| N-Methylformamide | Reduction | Strong Reducing Agent | Tertiary Amine |

| N-Methylformamide | Dehydration | Dehydrating Agent | Isocyanide |

Synthesis of Advanced Benzoic Acid Derivatives for Research

The parent compound, this compound, can be synthesized from p-(N-methyl)-aminobenzoic acid by refluxing it in formic acid. This process yields the desired product as white crystals with a high purity and a melting point of 218°C. chemicalbook.com This straightforward synthesis provides a reliable source of the starting material for more complex transformations.

Further derivatization can be achieved through reactions involving the carboxylic acid group. For instance, esterification followed by treatment with hydrazine (B178648) hydrate (B1144303) can convert the benzoic acid into a hydrazide. nih.gov This hydrazide can then react with anhydrides like phthalic or succinic anhydride (B1165640) to form even more complex derivatives. nih.gov These reactions highlight the utility of this compound as a scaffold for building molecules with potential applications in various research fields, including the development of enzyme inhibitors. nih.gov

A general approach to synthesizing derivatives involves the reaction of a 4-aminobenzoic acid precursor with various benzoyl chlorides to introduce different substituents on the amino group. nih.gov This modular approach allows for the creation of a library of compounds with diverse functionalities.

Table 1: Synthesis of Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-aminobenzoic acid | para-substituted benzoyl chlorides, anhydrous Na2CO3, THF | 4-(4-substitutedbenzamido)benzoic acid | 60-85 nih.gov |

| 4-(4-substitutedbenzamido)benzoic acid | H2SO4, EtOH | Ethyl 4-(4-substitutedbenzamido)benzoate | 58-65 nih.gov |

| Ethyl 4-(4-substitutedbenzamido)benzoate | NH2NH2·H2O, EtOH | N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | 70-80 nih.gov |

| N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | Phthalic anhydride, toluene | Final Product | 65-70 nih.gov |

| N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | Succinic anhydride, toluene | Final Product | 72-80 nih.gov |

Transformations Involving Carboxylic Acid and Amide Moieties

The reactivity of both the carboxylic acid and the N-methylformamido groups allows for a wide range of chemical transformations. The carboxylic acid can undergo typical reactions such as esterification and amidation. For example, the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent, is a common method for forming amide bonds. libretexts.orgmasterorganicchemistry.com While direct reaction is possible, it often requires harsh conditions. libretexts.org

The amide group itself is relatively unreactive towards nucleophilic acyl substitution. libretexts.orglibretexts.org However, it can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. libretexts.orglibretexts.org Furthermore, the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This reaction involves the removal of the carbonyl oxygen. libretexts.org

The interplay between these two functional groups is crucial in multi-step syntheses. For example, the carboxylic acid can be protected while transformations are carried out on the amide, or vice versa, allowing for precise control over the final product's structure.

Formation of Complex Structures Incorporating the Benzoic Acid Scaffold

For instance, a similar benzoic acid derivative, 2,4-bis-(triazol-1-yl)benzoic acid, has been used as a primary ligand to create novel cadmium and zinc complexes with interesting fluorescence properties. nih.gov The disappearance of the C=O stretching vibration peak in the IR spectrum of the ligand after complex formation indicates the coordination of the carboxyl group with the metal ion. nih.gov

The synthesis of dipeptides containing aminocaproic acid and 4-(aminomethyl)benzoic acid further illustrates the use of this scaffold in creating biologically relevant molecules. nih.gov These synthetic strategies demonstrate the importance of the benzoic acid core in medicinal chemistry and materials science for the development of new compounds with specific functions.

Spectroscopic Characterization in Advanced Research of 4 N Methylformamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. slideshare.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular architecture.

High-Resolution NMR Analysis of Molecular Architecture

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the precise structure of 4-(N-Methylformamido)benzoic acid. The chemical shifts, signal multiplicities, and integration values obtained from these spectra provide a wealth of information.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl group protons, the formyl proton, and the carboxylic acid proton. The aromatic protons typically appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. docbrown.info The methyl group protons will present as a singlet, while the formyl proton will also be a singlet, though its chemical shift can be influenced by the rotational isomerism around the N-CHO bond. The carboxylic acid proton is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.org This includes the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the formyl carbon, and the methyl carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 175 |

| Aromatic (CH) | 7.0 - 8.5 | 110 - 140 |

| Formyl (CHO) | 8.0 - 8.5 | 160 - 165 |

| Methyl (CH₃) | 2.5 - 3.5 | 30 - 40 |

| Aromatic (C-N) | - | 140 - 150 |

| Aromatic (C-COOH) | - | 130 - 140 |

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

Application of NMR in Mechanistic Studies for Intermediate Identification

NMR spectroscopy is not only a tool for static structural analysis but also a powerful technique for studying reaction mechanisms. nih.gov By acquiring NMR spectra at various time points during a chemical reaction, it is possible to identify and characterize transient intermediates. This is particularly valuable in understanding the formation of this compound or its subsequent reactions. For instance, in a synthesis involving the formylation of 4-(methylamino)benzoic acid, NMR could be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any short-lived intermediate species that may form during the reaction.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the types of bonds present and their local environment.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include the broad O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹, while the C=O stretch of the formamide (B127407) group will be observed at a slightly lower wavenumber, typically around 1650-1680 cm⁻¹. Other important bands include the C-N stretching vibration, C-H stretching vibrations of the aromatic ring and methyl group, and various bending vibrations that contribute to the fingerprint region of the spectrum. researchgate.net

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Amide | C=O stretch | 1650 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methyl Group | C-H stretch | 2850 - 3000 |

| Aromatic Ring | C-H out-of-plane bend | 750 - 900 |

Theoretical Vibrational Spectra from Computational Models

To aid in the assignment of complex vibrational spectra, theoretical calculations are often employed. nih.govnih.govresearchgate.net Using computational methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of a molecule. These theoretical spectra can then be compared with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed bands. This approach is particularly useful for distinguishing between closely spaced or overlapping vibrational modes. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. docbrown.info For this compound, with a molecular formula of C₉H₉NO₃, the expected molecular weight is approximately 179.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M⁺), which will be detected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. youtube.com This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure.

Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH, mass 17) from the carboxylic acid group would result in a fragment ion at m/z 162. docbrown.info Another likely fragmentation would be the loss of the formyl group (CHO, mass 29) or the methyl group (CH₃, mass 15). The analysis of these fragmentation patterns allows for the confirmation of the presence of the carboxylic acid and N-methylformamido groups.

Electron Ionization Mass Spectrometry of Related Compounds

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon electron impact. While specific EI-MS data for this compound is not widely published, examining related benzoic acid derivatives provides insight into the expected fragmentation.

In a typical mass spectrometer, a molecule is bombarded with high-energy electrons, causing one electron to be ejected, resulting in a positively charged radical cation known as the molecular ion (M•+). youtube.com This molecular ion is often unstable and undergoes further fragmentation. youtube.com The masses of these positively charged fragments are detected, providing a characteristic spectrum. youtube.com

For benzoic acid, the molecular ion peak appears at an m/z (mass-to-charge ratio) of 122. youtube.com Key fragments are observed at m/z 105, corresponding to the loss of a hydroxyl radical (•OH), and at m/z 77, corresponding to the subsequent loss of carbon monoxide (CO) to form the phenyl cation. youtube.com The peak at m/z 105 is often the base peak, indicating its relative stability, which can be attributed to resonance. youtube.com

For the related compound 4-(methylamino)benzoic acid, the molecular weight is 151.16 g/mol . nist.gov Its mass spectrum would show a molecular ion peak at m/z 151. Subsequent fragmentation would likely involve the loss of groups attached to the benzene ring.

| m/z Value | Proposed Ion Structure | Description |

|---|---|---|

| 122 | [C₆H₅COOH]•+ | Molecular Ion |

| 105 | [C₆H₅CO]+ | Loss of •OH (Base Peak) |

| 77 | [C₆H₅]+ | Loss of CO from m/z 105 |

Mass Spectrometric Identification of Reactive Intermediates

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is an invaluable tool for detecting and characterizing short-lived, low-concentration reactive intermediates in chemical reactions. nih.govrsc.org This technique is highly sensitive to charged species, making it ideal for studying reactions that proceed through ionic pathways, such as those catalyzed by metals or involving organocatalytic iminium ions. nih.gov

The process involves introducing a solution of the reaction mixture directly into the mass spectrometer via ESI. The solvent is evaporated, and the ions are transferred into the gas phase for detection. This allows for the "online" monitoring of a reaction, providing snapshots of the species present at any given time. By identifying the mass of potential intermediates, researchers can gain a deeper understanding of the reaction mechanism. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the detected intermediates, yielding structural information that helps to confirm their identity. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and pH-Dependent Behavior

Analysis of UV-Vis Spectra in Aqueous Solutions

UV-Vis spectroscopy of benzoic acid and its derivatives in aqueous solutions reveals characteristic absorption bands in the 200-300 nm range. rsc.org These spectra are influenced by π→π* electronic transitions within the aromatic ring and the carboxyl group. Typically, two main absorption bands are observed, often referred to as the B-band and the C-band. rsc.org

For benzoic acid, the B-band is a strong absorption found at approximately 230 nm, while the C-band is a broader, less intense absorption centered around 274 nm. rsc.org The presence of substituents on the benzene ring can shift the position and intensity of these bands. The solvent environment, particularly the use of water, also plays a significant role. The C-band of benzoic acid, for instance, experiences a blue-shift (a shift to shorter wavelengths) of about 0.2 eV when moving from the gas phase to an aqueous solution. rsc.orgrsc.org

pH Effects on Absorption Profiles of Benzoic Acid Species

The UV-Vis absorption spectrum of benzoic acid is highly dependent on the pH of the aqueous solution. researchgate.net This is because the compound can exist in two forms: the protonated (neutral) carboxylic acid form (C₆H₅COOH) at low pH and the deprotonated anionic benzoate (B1203000) form (C₆H₅COO⁻) at high pH. rsc.orgnsf.gov The pKa of benzoic acid is approximately 4.2. rsc.org

At a pH well below the pKa (e.g., pH 2.5), the neutral species dominates. rsc.org At a pH well above the pKa (e.g., pH 8.0), the anionic species is the primary form present. rsc.org The deprotonation of the carboxylic acid group leads to distinct changes in the electronic structure and, consequently, the absorption spectrum.

Generally, the absorption bands of the benzoate anion are blue-shifted compared to the neutral benzoic acid. researchgate.net For benzoic acid, the B-band shifts from 230 nm in the neutral form to 225 nm in the anionic form. The C-band shifts from around 274 nm to 269 nm upon deprotonation. rsc.org This pH-dependent spectral shift is a common feature among benzoic acid derivatives and can be used to study acid-base equilibria. researchgate.net

| Species (pH) | B-band λmax (nm) | C-band λmax (nm) |

|---|---|---|

| Neutral (pH 2.5) | 230 rsc.org | 274 rsc.org |

| Anionic (pH 8.0) | 225 rsc.org | 269 rsc.org |

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Crystal Structures of Benzoic Acid Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For benzoic acid and its derivatives, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.

In a study of a 1:1 adduct of 4-aminobenzoic acid and 4-methylpyridine, the carboxylic acid group was found to be nearly coplanar with its attached benzene ring, with a small twist angle of 4.32°. nih.gov In the crystal, a strong O-H···N hydrogen bond links the carboxylic acid to the pyridine (B92270) nitrogen. nih.gov Furthermore, these primary units are connected into sheets by N-H···O hydrogen bonds involving the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This layered structure highlights the critical role of hydrogen bonding in dictating the solid-state assembly of benzoic acid derivatives.

| Interaction Type | Description | Resulting Structure |

|---|---|---|

| O-H···N Hydrogen Bond | Carboxylic acid proton donates to pyridine nitrogen. nih.gov | Forms a primary dimer-like unit. nih.gov |

| N-H···O Hydrogen Bond | Amino group proton donates to carbonyl oxygen. nih.gov | Links the primary units into sheets. nih.gov |

Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉NO₃ nih.gov |

| Benzoic acid | C₇H₆O₂ |

| 4-(methylamino)benzoic acid | C₈H₉NO₂ nist.gov |

| Carbon monoxide | CO |

| 4-aminobenzoic acid | C₇H₇NO₂ nih.gov |

| 4-methylpyridine | C₆H₇N nih.gov |

Analysis of Intermolecular Interactions in Crystalline States

The arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces, which significantly influences the material's physical properties. For this compound, a comprehensive understanding of its solid-state structure is crucial for its application in various scientific fields. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, we can infer the nature of its intermolecular interactions based on the well-documented behavior of its constituent functional groups and studies of analogous molecules.

The primary intermolecular interaction expected to govern the crystal packing of this compound is the formation of hydrogen-bonded dimers via the carboxylic acid moieties. This is a ubiquitous and highly stable motif observed in the crystal structures of a vast number of carboxylic acids. The hydrogen atom of the hydroxyl group of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a centrosymmetric dimer. This interaction is characterized by a distinctive broad absorption band in the O-H stretching region of the infrared (IR) spectrum, typically between 2500 and 3300 cm⁻¹.

Furthermore, the presence of the aromatic ring suggests the potential for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, can influence the orientation and packing of the molecules in the crystal.

To provide a more concrete understanding of the probable intermolecular interactions, we can examine the crystallographic data of related benzoic acid derivatives. For example, in the crystal structure of 4-(methylamino)benzoic acid, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. Similarly, studies on other substituted benzoic acids consistently reveal the prevalence of the carboxylic acid dimer motif, often supplemented by other weaker interactions that fine-tune the crystal packing.

The precise nature and geometry of these interactions in this compound can only be definitively determined through single-crystal X-ray diffraction analysis. Such a study would provide detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, allowing for a complete characterization of the hydrogen-bonding network and other non-covalent interactions.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers, primary structural motif. |

| Weak Hydrogen Bond | Aromatic (C-H) | Formamide (C=O), Carboxylic Acid (C=O) | Stabilization of the crystal lattice. |

| Weak Hydrogen Bond | Methyl (C-H) | Formamide (C=O), Carboxylic Acid (C=O) | Contribution to the overall packing efficiency. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Influence on the orientation and stacking of molecules. |

| Dipole-Dipole | Formamide Group | Formamide Group | Contribution to the cohesive energy of the crystal. |

Table 2: Representative Spectroscopic Data for Functional Groups in Related Benzoic Acid Derivatives

| Functional Group | Spectroscopic Technique | Characteristic Signature (Typical Range) | Reference Compound(s) |

| Carboxylic Acid O-H | FT-IR | Broad band, ~2500-3300 cm⁻¹ (stretching) | Benzoic acid, 4-Methylbenzoic acid |

| Carboxylic Acid C=O | FT-IR | Strong absorption, ~1680-1710 cm⁻¹ (stretching) | Benzoic acid, 4-Methylbenzoic acid |

| Amide C=O | FT-IR | Strong absorption, ~1630-1680 cm⁻¹ (stretching) | N-methylformamide |

| Aromatic C-H | FT-IR | Weak to medium bands, ~3000-3100 cm⁻¹ (stretching) | Various benzene derivatives |

| Carboxylic Acid Proton | ¹H NMR | Singlet, ~10-13 ppm | Benzoic acid, 4-Methylbenzoic acid |

| Aromatic Protons | ¹H NMR | Multiplets, ~7-8.5 ppm | Various benzene derivatives |

| Methyl Protons | ¹H NMR | Singlet, ~3 ppm | N-methylformamide |

| Formyl Proton | ¹H NMR | Singlet, ~8 ppm | N-methylformamide |

Computational and Theoretical Investigations of 4 N Methylformamido Benzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. DFT methods offer a balance between accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 4-(N-Methylformamido)benzoic acid. These calculations can elucidate the molecule's geometry, conformational preferences, electronic characteristics, and spectroscopic signatures.

The flexibility of this compound arises from the rotation around several single bonds, such as the C-N bond of the methylformamido group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

Theoretical potential energy scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. For similar molecules, such as 3-(azidomethyl)benzoic acid, computational studies have revealed the existence of multiple conformers with appreciable energy barriers between them, a phenomenon known as conformational polymorphism. researchgate.net

Table 1: Representative Conformational Energy Analysis of a Substituted Benzoic Acid This table is illustrative and based on typical findings for related molecules, not specific data for this compound.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | τ₁ = 0°, τ₂ = 0° | 0.00 |

| Local Minimum 1 | τ₁ = 180°, τ₂ = 0° | 1.5 |

| Local Minimum 2 | τ₁ = 0°, τ₂ = 180° | 2.8 |

| Transition State | τ₁ = 90°, τ₂ = 0° | 4.2 |

DFT calculations provide a detailed picture of the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the distribution of electronic charge on each atom in the molecule. This information reveals the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For instance, in related benzoic acid derivatives, the oxygen atoms of the carboxyl and formyl groups are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the aromatic ring may have regions of varying electron density due to the influence of the substituent groups.

Table 2: Representative Electronic Properties of a Substituted Benzoic Acid from DFT Calculations This table is illustrative and based on typical findings for related molecules, not specific data for this compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the molecular structure.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For benzoic acid derivatives, characteristic vibrations include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxyl and formyl groups, and various aromatic C-H and C-C vibrations. indexcopernicus.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. youtube.com These theoretical predictions can aid in the assignment of experimental NMR signals, which is often a complex task for molecules with multiple, similar chemical environments.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative This table is illustrative and based on typical findings for related molecules, not specific data for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3450 | 3435 |

| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |

| C=O Stretch (Amide) | 1680 | 1675 |

| Aromatic C-H Stretch | 3100 | 3090 |

| Aromatic C=C Stretch | 1605 | 1600 |

Molecular Dynamics Simulations and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the influence of the surrounding environment.

MD simulations can model how solvent molecules arrange themselves around this compound, a process known as solvation. This is critical for understanding the molecule's solubility and how the solvent affects its conformation and reactivity. The interactions between the solute and solvent, such as hydrogen bonding between the carboxylic acid group and water molecules, can be explicitly studied. researchgate.netnih.gov

Furthermore, MD simulations combined with quantum mechanical methods (QM/MM) can be used to investigate dynamic processes like proton transfer. For this compound, this could involve the deprotonation of the carboxylic acid group in a basic solution or intermolecular proton exchange between two acid molecules. These simulations can map out the free energy landscape of such reactions, identifying the energy barriers and stable intermediates involved. Studies on similar systems, like benzoic acid dimers, have provided detailed insights into proton transfer dynamics. capes.gov.br

Advanced Computational Analyses

Beyond the standard DFT and MD approaches, more advanced computational analyses can provide deeper insights into the properties of this compound. These can include:

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Non-Covalent Interaction (NCI) analysis: This method helps to visualize and understand the weak interactions, such as hydrogen bonds and van der Waals forces, that are crucial for determining the molecule's conformational preferences and crystal packing.

Molecular Electrostatic Potential (MEP) mapping: MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is a valuable tool for predicting intermolecular interactions.

These advanced methods, while computationally intensive, offer a more nuanced understanding of the chemical behavior of this compound.

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

No studies were found that specifically apply NCI and QTAIM analysis to this compound. This type of analysis is used to understand weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. nih.govsemanticscholar.orgresearchgate.net

Calculation of Thermochemical Properties

There are no available research findings or data tables detailing the calculated thermochemical properties of this compound. Such calculations typically include parameters like enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.com

Mechanistic Elucidation of Chemical Reactivity Involving 4 N Methylformamido Benzoic Acid

Reaction Mechanism Studies in Synthetic Transformations

Synthetic chemistry often relies on a deep understanding of reaction mechanisms to optimize conditions and develop new transformations. For derivatives of benzoic acid, including 4-(N-Methylformamido)benzoic acid, studies have explored various reaction pathways.

Investigation of Radical Pathways in Coupling Reactions

Recent advancements in photoredox catalysis have enabled the use of carboxylic acids as precursors for alkyl radicals. This process typically involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation (extrusion of CO₂) to generate a carbon-centered radical.

In the context of this compound, this pathway would proceed as follows:

Deprotonation: The carboxylic acid is deprotonated to form the corresponding carboxylate.

Single-Electron Transfer (SET): A photocatalyst, upon excitation by light, oxidizes the carboxylate, generating a carboxyl radical.

Decarboxylation: The unstable carboxyl radical loses CO₂ to form a 4-(N-Methylformamido)phenyl radical.

Elucidation of Intermediates in Formylation Processes

The synthesis of this compound itself involves the N-formylation of its precursor, 4-(N-methylamino)benzoic acid. The mechanism of this transformation typically involves the nucleophilic attack of the secondary amine onto a suitable formylating agent. researchgate.nettandfonline.com A common and direct method is the reaction with formic acid, often under heating. chemicalbook.com

The proposed mechanism proceeds through a key intermediate:

The nitrogen atom of the N-methylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.

This attack forms a tetrahedral intermediate.

The intermediate then collapses, eliminating a molecule of water to yield the final N-formylated product, this compound. researchgate.nettandfonline.com

The efficiency of this process can be influenced by the reaction conditions, such as temperature and the presence of catalysts or dehydrating agents. nih.govscispace.com While simple heating in formic acid is effective, other methods using reagents like acetic formic anhydride (B1165640) or catalysts such as iodine have also been developed for the N-formylation of a wide range of amines. scispace.comorganic-chemistry.org

Enzymatic Reaction Mechanisms

Enzymes offer highly specific and efficient catalytic routes for chemical transformations. The reactivity of the benzoic acid moiety is central to its metabolism and its use in biocatalytic processes.

Studies on Benzoic Acid Reduction by Oxidoreductases

A significant enzymatic pathway for benzoic acid and its derivatives is the reduction of the carboxylic acid to an aldehyde. This transformation is catalyzed by a class of enzymes known as Carboxylic Acid Reductases (CARs). These enzymes catalyze the Mg²⁺, ATP, and NADPH-dependent reduction of carboxylic acids.

The general mechanism accepted for CARs involves a multi-step process within different domains of the enzyme:

Adenylation: The reaction begins in the adenylation (A) domain, where the carboxylate group of the substrate attacks the α-phosphate of an ATP molecule. This step forms a key intermediate, an acyl-adenylate anhydride, and releases pyrophosphate (PPi).

Thioesterification: The newly formed acyl-adenylate is then transferred to a phosphopantetheine (Ppant) prosthetic group, which is attached to the peptidyl carrier protein (PCP) or T-domain. The thiol group of the Ppant arm attacks the acyl-adenylate, forming a covalent thioester intermediate and releasing AMP.

Reduction: The flexible Ppant arm swings the thioester intermediate into the active site of the reductase (R) domain. Here, the thioester is reduced by NADPH, releasing the final aldehyde product and regenerating the free enzyme for another catalytic cycle.

While this mechanism is described for benzoic acid, CARs have been shown to act on a variety of substituted benzoic acids, indicating that this compound is a potential substrate for such enzymatic reduction. The electronic properties of the substituents on the aromatic ring can influence the kinetics of the reaction.

Table 1: Kinetic Parameters of Purified Carboxylic Acid Reductases (CARs) with Benzoic Acid

| Enzyme Source | Km (Benzoic Acid, µM) | kcat (min-1) | Km (ATP, µM) | Km (NADPH, µM) | Reference |

|---|---|---|---|---|---|

| Nocardia iowensis | 230 ± 30 | 183 ± 7 | 130 ± 20 | 20 ± 3 | nih.gov |

| Mycobacterium marinum | 130 ± 10 | 162 ± 4 | 120 ± 10 | 15 ± 2 | nih.gov |

| Segniliparus rotundus | 290 ± 40 | 117 ± 6 | 180 ± 20 | 30 ± 4 | nih.gov |

| Gordonia terrae | 190 ± 20 | 150 ± 5 | 150 ± 15 | 25 ± 3 | nih.gov |

Involvement of Acyl-Adenylate Intermediates in Enzymatic Pathways

The formation of an acyl-adenylate is a critical activation step in the enzymatic pathways of many carboxylic acids, not limited to the CARs. researchgate.net This mixed anhydride intermediate significantly increases the electrophilicity of the carbonyl carbon, priming it for subsequent nucleophilic attack. In the CAR-catalyzed reduction, this nucleophile is the thiol of the phosphopantetheine arm. researchgate.net

The existence of this benzoyl-AMP intermediate in the reduction of benzoic acid by CAR from Nocardia sp. has been confirmed through NMR spectroscopy and mass spectrometry. researchgate.net This intermediate is formed in the first step of the catalytic cycle within the adenylation domain. The sequential chemistry, involving the initial formation of the acyl-adenylate followed by a second step of acyl substitution, is a common strategy employed by a large superfamily of adenylating enzymes, including non-ribosomal peptide synthetases (NRPS) and ligases. This highlights a conserved biochemical principle for the activation of carboxylic acids for a diverse range of subsequent transformations.

Catalytic Reaction Pathways

Beyond biological catalysts, synthetic catalysts offer a broad scope for transforming carboxylic acids. For this compound, the carboxylic acid group can participate in various transition-metal-catalyzed reactions. An example of such a transformation is the addition of benzoic acid to alkynes, such as phenylacetylene, to form vinyl esters. nih.gov

This type of reaction can be catalyzed by various metal complexes, including those of cobalt(II) and zinc(II). nih.gov The addition of the carboxylic acid across the carbon-carbon triple bond can lead to two different regioisomeric products:

Markovnikov addition product: Where the carboxylate group adds to the more substituted carbon of the alkyne. For the reaction with phenylacetylene, this yields 1-phenylvinyl benzoate (B1203000).

Anti-Markovnikov addition product: Where the carboxylate adds to the less substituted carbon, resulting in styryl benzoate.

The selectivity for one product over the other can be influenced by the choice of catalyst and solvent. nih.gov This catalytic pathway provides a method to convert carboxylic acids like this compound into valuable vinyl ester building blocks, which can be used in polymerization and other organic transformations. Furthermore, palladium-catalyzed reactions are known to functionalize the C-H bonds of benzoic acid derivatives, offering pathways for olefination and acetoxylation at the meta position relative to the carboxyl group, guided by specific directing groups. nih.govscispace.com

Mechanistic Insights into Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful avenue for the transformation of benzoic acid and its derivatives. While specific mechanistic studies on this compound are not extensively detailed in the current body of literature, insights can be drawn from research on related benzoic acid compounds. The hydrogenation of the aromatic ring in benzoic acid to produce cyclohexanecarboxylic acid is a well-documented example of such a transformation, often employing transition metal catalysts. nih.govresearchgate.net

In these reactions, the catalyst, typically a rhodium or ruthenium complex, facilitates the addition of hydrogen across the benzene (B151609) ring. nih.gov The mechanism generally involves the coordination of the benzoic acid substrate to the metal center. The presence of substituents on the benzoic acid ring can influence the rate and selectivity of the hydrogenation. For instance, in the hydrogenation of various benzoic acid derivatives in supercritical CO2, the conversion rates were found to vary depending on the nature of the substituent. nih.govresearchgate.net

The following table summarizes the conversion of different benzoic acid derivatives under specific homogeneous catalytic conditions, highlighting the influence of molecular structure on reactivity.

| Reactant | Conversion (%) |

| Benzoic acid | 95.8 |

| Phenol | 91.8 |

| 4-Ethylbenzoic acid | 56.6 |

| p-Toluic acid | 20.8 |

| Reaction conditions: H2 pressure 4 MPa; CO2 pressure 10 MPa; reactant 8.2 mmol; catalyst Rh/C 0.05 g; temperature 323 K; reaction time 3 h. researchgate.net |

This data suggests that both electronic and steric factors of the substituents play a crucial role in the catalytic cycle. While a direct mechanistic pathway for this compound is not provided, it can be inferred that the N-methylformamido group would similarly influence the electronic properties and coordination geometry of the molecule with the catalyst, thereby affecting its reactivity.

Furthermore, the development of heterobimetallic complexes for homogeneous catalysis introduces more intricate mechanistic possibilities. nih.gov These systems, containing two different metal centers, can offer novel reaction pathways and enhanced catalytic activity compared to their monometallic counterparts. nih.gov The mechanism in such complexes can involve one metal center activating the substrate while the other facilitates the catalytic transformation, a concept inspired by multimetallic arrangements in enzymes. nih.gov

Role of Laccase in Benzoic Acid Derivative Reactions

Laccases are a class of multi-copper oxidases that have garnered significant attention as "green" biocatalysts for a variety of organic reactions. mdpi.commdpi.com These enzymes catalyze the one-electron oxidation of a broad range of substrates, particularly phenols and anilines, with the concomitant reduction of molecular oxygen to water. mdpi.comnih.gov The reactivity of laccase towards benzoic acid derivatives is of particular interest for applications in polymerization, dye degradation, and synthesis of bioactive compounds. nih.govresearchgate.net

The catalytic cycle of laccase involves a mononuclear T1 copper site, where the substrate is oxidized, and a trinuclear copper cluster (T2 and T3 sites) where the reduction of oxygen occurs. mdpi.com Laccase can directly oxidize substrates with a low redox potential. For substrates with higher redox potentials, a mediator—a small molecule that is easily oxidized by the laccase and can then in turn oxidize the target substrate—is often employed. mdpi.comnih.gov

The reaction of laccase with benzoic acid derivatives, such as 4-hydroxybenzoic acid, typically proceeds via the formation of a phenoxy radical. researchgate.net These highly reactive radical intermediates can then undergo non-enzymatic coupling reactions to form dimers and higher oligomers. researchgate.net Studies on the laccase-mediated oligomerization of 4-hydroxybenzoic acid have identified the formation of C-C and C-O linked dimers as the initial products. researchgate.net

A study on the homocoupling reaction of 4-methylamino benzoic acid, a compound structurally related to this compound, mediated by laccase from Trametes versicolor, provides further mechanistic insights. rsc.org Spectroscopic and theoretical calculations were used to characterize the reaction, suggesting that the enzymatic oxidation leads to the formation of radical species that subsequently couple. rsc.org

The general mechanism for the laccase-catalyzed oxidation of a phenolic benzoic acid derivative can be summarized as follows:

The phenolic substrate binds to the T1 copper site of the laccase.

An electron is transferred from the substrate to the T1 copper ion, generating a phenoxy radical and a reduced copper ion.

The electron is then transferred internally to the trinuclear cluster.

This process repeats three more times with other substrate molecules, resulting in the accumulation of four electrons at the trinuclear cluster.

The fully reduced enzyme then binds molecular oxygen and reduces it to two molecules of water, returning the enzyme to its native oxidized state. mdpi.com

The generated phenoxy radicals can then diffuse from the active site and undergo spontaneous coupling reactions.

Investigation of Biological and Pharmacological Relevance of 4 N Methylformamido Benzoic Acid Derivatives

Anti-infective and Antimicrobial Activities

The quest for novel antimicrobial agents is a critical area of pharmaceutical research, and benzoic acid derivatives have shown promise in this domain.

Evaluation of Antibacterial and Antifungal Properties of Derivatives

Various derivatives of benzoic acid have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

A study on new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives revealed potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.gov Notably, compound 6'a from this series demonstrated efficacy against multiple clinical strains of multi-drug resistant S. aureus and exhibited a synergistic effect with existing FDA-approved drugs. nih.gov The compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov

In another investigation, novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which are derivatives of 4-aminobenzoic acid, were synthesized and assessed for their antimicrobial properties. mdpi.com The results indicated that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative displayed moderate antibacterial activity against Gram-positive bacteria. mdpi.com Specifically, the 1,3-oxazol-5(4H)-one derivative showed activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 with a MIC value of 125 µg/mL. mdpi.com

Furthermore, research into other benzoic acid derivatives has highlighted their antifungal potential. For instance, certain derivatives have been designed to target CYP53, a fungal-specific enzyme, demonstrating their potential as antifungal agents. nih.gov Another study on derivatives from Piper lanceaefolium identified compounds with activity against Candida albicans. nih.gov The position of substituents on the benzoic acid ring has been shown to influence antibacterial activity against Escherichia coli. nih.gov

| Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus (including multi-drug resistant strains) | Potent inhibitory activity (MICs = 0.25–0.5 µg/mL) | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Moderate antibacterial activity (MIC = 125 µg/mL for some derivatives) | mdpi.com |

| Benzoic acid derivatives from Piper lanceaefolium | Candida albicans | Antifungal activity (MIC = 100 µg/mL for some derivatives) | nih.gov |

Inhibition of Viral Enzymes (e.g., Neuraminidase) by Benzoic Acid Derivatives

The inhibition of viral enzymes is a key strategy in the development of antiviral drugs. Benzoic acid derivatives have emerged as a promising scaffold for the design of influenza neuraminidase inhibitors.

One study reported on a diethyl triazole benzoic acid derivative, termed NC-5, which demonstrated potent anti-influenza activity. nih.govnih.gov NC-5 effectively inhibited influenza A viruses, including oseltamivir-resistant strains, with 50% effective concentrations (EC50) of 33.6 µM for H1N1 and 32.8 µM for an oseltamivir-resistant H1N1 strain. nih.govnih.gov The compound was also shown to inhibit neuraminidase activity, which likely contributes to its antiviral effect by preventing the release of new virus particles from infected cells. nih.govnih.gov

Further research has explored other benzoic acid derivatives as inhibitors of viral targets. For example, a series of 4-substituted sulfonamidobenzoic acid derivatives were synthesized and found to be active against coxsackievirus B3 (CVB3). mdpi.com These compounds act as capsid binders, stabilizing the viral capsid and preventing its uncoating. mdpi.com Additionally, 3-(adenosylthio)benzoic acid derivatives have been investigated as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. mdpi.com

| Derivative | Viral Target | Virus | Key Finding | Reference |

|---|---|---|---|---|

| NC-5 (a diethyl triazole benzoic acid derivative) | Neuraminidase | Influenza A (including oseltamivir-resistant strains) | EC50 of 33.6 µM for H1N1 and 32.8 µM for resistant H1N1. | nih.govnih.gov |

| 4-Substituted sulfonamidobenzoic acid derivatives | Viral Capsid | Coxsackievirus B3 | Identified hit compounds with IC50 values around 4.2-4.3 µM. | mdpi.com |

| 3-(Adenosylthio)benzoic acid derivatives | nsp14 Methyltransferase | SARS-CoV-2 | Development of inhibitors targeting a key viral enzyme. | mdpi.com |

Anticancer Research and Cell Proliferation Modulation

The development of novel anticancer agents is a cornerstone of oncological research, and various benzoic acid derivatives have been explored for their potential to inhibit cancer cell growth and induce cell death.

Assessment of Cytotoxicity and Growth Inhibition in Cancer Cell Lines

The cytotoxic effects of benzoic acid derivatives have been evaluated across numerous cancer cell lines. A review of synthetic benzoic acid derivatives highlights several compounds with significant anticancer potential. researchgate.net For instance, a phenyl-thiazolyl-benzoic acid derivative was found to inhibit the growth of human APL cells (NB4) and HL-60 cells with IC50 values in the range of 0.001–1 µM. preprints.org Another study on 4-methyl-3-nitro-benzoic acid (MNBA) showed that while it did not affect cell viability on its own, it could inhibit EGF-induced migration and chemotaxis of breast cancer cells in vitro. nih.gov

Naturally occurring benzoic acid derivatives have also been shown to retard cancer cell growth. nih.gov One mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. For example, 3,4-dihydroxybenzoic acid (DHBA) was shown to reduce HDAC activity in colorectal carcinoma cell lines (HCT-116 and HCT-15) by 70% and 68%, respectively, leading to a 50% to 60% retardation in cell growth. nih.gov

| Derivative | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Phenyl-thiazolyl-benzoic acid derivative | Human APL (NB4), HL-60 | Inhibited cell growth with IC50 values of 0.001–1 µM. | preprints.org |

| 4-Methyl-3-nitro-benzoic acid (MNBA) | Breast cancer cells | Inhibited EGF-induced migration and chemotaxis. | nih.gov |

| 3,4-Dihydroxybenzoic acid (DHBA) | Colorectal carcinoma (HCT-116, HCT-15) | Reduced HDAC activity and retarded cell growth by 50-60%. | nih.gov |

Induction of Cell Death and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, some benzoic acid derivatives can actively induce cell death in cancer cells through apoptosis and cell cycle arrest.

The study on 3,4-dihydroxybenzoic acid (DHBA) demonstrated that it induces cancer cell death by elevating cellular reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in apoptosis. nih.gov The induction of apoptosis was confirmed by an increase in orange-stained cells (indicating apoptosis) in a dose-dependent manner when treated with DHBA. nih.gov

Another investigation into naturally occurring benzoic acid derivatives found that they can trigger apoptosis through either intrinsic or extrinsic pathways. nih.gov This is often associated with the inhibition of cell cycle progression. nih.gov For example, some HDAC inhibitors, a class to which some benzoic acid derivatives belong, are known to cause G1/S or G2/M phase arrest in cancer cells. nih.gov

| Derivative | Mechanism | Effect | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzoic acid (DHBA) | Increased ROS, Caspase-3 activation | Induction of apoptosis in cancer cells. | nih.gov |

| General Benzoic Acid Derivatives (as HDAC inhibitors) | Inhibition of cell cycle progression | Cell cycle arrest at G1/S or G2/M phase. | nih.gov |

Anti-inflammatory and Analgesic Research

Benzoic acid derivatives have also been investigated for their potential to alleviate inflammation and pain.

Derivatives of 4-hydroxy-2-benzoxazolone, a compound with a structural resemblance to benzoic acid, have been synthesized and shown to possess anti-inflammatory and analgesic activities. researchgate.net These activities were evaluated using the carrageenan-induced rat paw edema test for inflammation and the hot-plate test for analgesia. researchgate.net

In a separate study, two new 5-acetamido-2-hydroxy benzoic acid derivatives were synthesized and evaluated for their analgesic properties. mdpi.comnih.gov An in-silico analysis suggested good bioavailability and binding affinity with the COX-2 receptor, a key target for anti-inflammatory drugs. mdpi.comnih.gov In vivo testing using a writhing test induced by acetic acid demonstrated that one of the derivatives, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, compared to the control group. mdpi.comnih.gov

Furthermore, research on constituents from Melicope semecarpifolia led to the isolation of new benzoic acid derivatives that exhibited potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, both of which are key processes in inflammation. nih.gov

| Derivative Class/Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxy-2-benzoxazolone derivatives | Anti-inflammatory and Analgesic | Demonstrated activity in in-vivo models. | researchgate.net |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Analgesic | Up to 75% reduction in painful activity in a writhing test. | mdpi.comnih.gov |

| Benzoic acid derivatives from Melicope semecarpifolia | Anti-inflammatory | Potent inhibition of superoxide generation and elastase release (IC50 < 4 µg/mL). | nih.gov |

Exploration of Anti-inflammatory Potential of Benzoic Acid Scaffolds

The benzoic acid framework is a common feature in a variety of compounds exhibiting anti-inflammatory properties. While direct studies on the anti-inflammatory activity of 4-(N-Methylformamido)benzoic acid are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been a significant area of investigation for the development of new anti-inflammatory agents. These derivatives often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

For instance, research into various benzoic acid derivatives has demonstrated their potential to mitigate inflammation. A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, showed it could significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is hypothesized to exert its effect by inhibiting the COX-2 enzyme. nih.gov Another study highlighted that 5-acetamido-2-hydroxy benzoic acid displayed anti-inflammatory effects in the formalin test. mdpi.com

Furthermore, new benzoic acid derivatives isolated from Melicope semecarpifolia exhibited potent inhibition of superoxide anion generation and elastase release in human neutrophils, key events in the inflammatory response. nih.gov Similarly, a study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel NSAID, demonstrated anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema test in rats. mdpi.com The anti-inflammatory potential of these scaffolds is often linked to the nature and position of their substituents, which influence their interaction with biological targets. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound | Model/Assay | Key Findings | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced inflammatory parameters, hypothesized to inhibit COX-2. | nih.gov |

| 5-acetamido-2-hydroxy benzoic acid | Formalin test in rats | Exhibited anti-inflammatory effect in the inflammatory phase. | mdpi.com |

| Benzoic acid derivatives from Melicope semecarpifolia | Inhibition of superoxide anion generation and elastase release in human neutrophils | Potent inhibition observed. | nih.gov |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Activity comparable to diclofenac. | mdpi.com |

This table is for illustrative purposes and showcases the anti-inflammatory potential of the broader benzoic acid class, as direct data for this compound is not available.

Enzyme Inhibition and Receptor Modulation

The structural motif of benzoic acid is instrumental in the design of molecules that can interact with and modulate the activity of various enzymes and receptors, indicating a potential for derivatives of this compound in these roles.

Identification of Protein Phosphatase Inhibitors (e.g., Slingshot)

Slingshot (SSH) protein phosphatases are crucial regulators of actin dynamics and have emerged as potential therapeutic targets. nih.govebi.ac.uk Research has identified certain para-substituted benzoic acid derivatives as inhibitors of this enzyme family. nih.govdocumentsdelivered.comresearchgate.net

A notable study identified two rhodanine-scaffold-based para-substituted benzoic acid derivatives as competitive inhibitors of Slingshot phosphatases. nih.govdocumentsdelivered.com The most potent of these, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (referred to as D3), exhibited an inhibition constant (Ki) of approximately 4 μM. nih.govdocumentsdelivered.comresearchgate.net This compound also demonstrated selectivity for Slingshot over other phosphatases and was shown to inhibit cell migration and cofilin dephosphorylation. nih.govdocumentsdelivered.comresearchgate.net The interaction between LIM kinases (LIMK) and Slingshot phosphatases is a key regulatory point for actin dynamics, and the ability of SSH to dephosphorylate and downregulate LIMK1 activity highlights the importance of SSH inhibitors. nih.gov

Table 2: Inhibition of Slingshot Phosphatase by a para-Substituted Benzoic Acid Derivative

| Compound | Target | Inhibition Constant (Ki) | Key Findings | Reference |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | Slingshot (SSH) protein phosphatase | ~ 4 μM | Competitive inhibitor, selective over other phosphatases, inhibited cell migration. | nih.govdocumentsdelivered.comresearchgate.net |

This table presents data for a known benzoic acid-based Slingshot inhibitor to illustrate the potential of this chemical class, as specific data for this compound is not available.

Studies on G Protein-Coupled Receptor Agonistic Activity

G protein-coupled receptors (GPCRs) are a major class of drug targets, and various benzoic acid derivatives have been explored for their ability to modulate GPCR activity. nih.gov For instance, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a target for insulin (B600854) secretagogues. Phenylpropanoic acid derivatives have been identified as potent GPR40/FFA1 agonists. nih.gov

While direct evidence for this compound acting as a GPCR agonist is lacking in the reviewed literature, the general principle of benzoic acid derivatives serving as ligands for these receptors is established. A computational study of 5-acetamido-2-hydroxy benzoic acid derivatives predicted their potential as GPCR ligands, among other activities. mdpi.com The bioactivity score, a measure of the likelihood of biological activity, suggested that these molecules could be moderately active as GPCR ligands. mdpi.com

Broader Biological Effects in Research Contexts

The foundational molecule, benzoic acid, is a key player in the metabolic processes of plants, serving as a precursor to a wide array of secondary metabolites.

Role in Plant Metabolism and Secondary Metabolite Biosynthesis (General Benzoic Acid)

Benzoic acid is a naturally occurring compound in many plants and plays a central role as an intermediate in the biosynthesis of numerous secondary metabolites. researchgate.netwikipedia.orgnih.gov It serves as a building block for a diverse range of natural products. nih.gov The biosynthesis of benzoic acid in plants is complex, involving multiple pathways that are distributed across different subcellular compartments. nih.gov

Volatile compounds derived from benzoic acid, such as benzoyl and benzyl (B1604629) esters, contribute to the aroma and flavor of many fruits and flowers, playing a role in attracting pollinators and seed dispersers. researchgate.net Beyond its role in producing volatile compounds, benzoic acid is a precursor to a variety of other specialized metabolites that can have roles in plant defense and signaling. nih.gov The biosynthesis and subsequent modifications of benzoic acid are thus critical for many aspects of plant life and interaction with their environment. researchgate.netscielo.org.mx

Metabolic Studies and Biotransformation Pathways of Benzoic Acid Derivatives

Mammalian Metabolism of Benzoic Acid and its Conjugates

In mammals, benzoic acid and its derivatives undergo significant biotransformation, primarily aimed at detoxification and excretion. The principal metabolic route involves conjugation with an amino acid, a process that renders the compound more water-soluble and facilitates its removal from the body.

Detoxification Pathways and Conjugation with Amino Acids

The primary detoxification pathway for benzoic acid in most mammals involves a two-step enzymatic process that occurs mainly in the mitochondria of liver and kidney cells. researchgate.net First, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme benzoate-CoA ligase (butyrate-CoA ligase). researchgate.net Subsequently, the benzoyl group is transferred to the amino group of glycine (B1666218) by the enzyme glycine N-acyltransferase (GLYAT). researchgate.netnih.gov This reaction forms N-benzoylglycine, more commonly known as hippuric acid, which is then readily excreted in the urine. researchgate.netal-edu.comunair.ac.id

This conjugation with glycine is a well-established paradigm of xenobiotic metabolism, first discovered in the 19th century. al-edu.com While glycine is the most common amino acid conjugate in mammals, the specific amino acid used can vary depending on the animal species and the structure of the carboxylic acid. al-edu.com For instance, in certain birds, benzoic acid is conjugated with ornithine. al-edu.com In contrast, many teleost fishes utilize taurine (B1682933) for conjugation, forming benzoyltaurine. nih.gov The efficiency of this detoxification system can be influenced by the availability of glycine, and at high exposures to benzoic acid, this pathway can become saturated. researchgate.net

Role in Nitrogen Waste Disposal Mechanisms

The conjugation of benzoic acid with glycine plays a role in the body's management of nitrogen waste. nih.gov By utilizing the amino acid glycine for detoxification, the body incorporates a nitrogen atom into the hippuric acid molecule, which is then eliminated via urine. nih.gov This provides an alternative route for the disposal of waste nitrogen, supplementing the primary urea (B33335) cycle. nih.gov

This metabolic link has been therapeutically exploited to manage hyperammonemia, a condition characterized by excess ammonia (B1221849) in the blood, often resulting from genetic defects in the urea cycle. nih.gov The administration of benzoate (B1203000) promotes the consumption of glycine, thereby stimulating its synthesis and utilizing nitrogen that would otherwise contribute to the ammonia load. nih.gov Studies in finishing pigs have also shown that dietary supplementation with benzoic acid can reduce urinary nitrogen excretion and ammonia emissions from manure, further highlighting its impact on nitrogen metabolism. allaboutfeed.netkoreascience.krnih.gov

Biosynthetic Routes in Biological Systems

In plants and microorganisms, benzoic acid is a crucial precursor for a wide array of primary and secondary metabolites. Its biosynthesis is achieved through several distinct pathways, primarily originating from aromatic amino acids.

Pathways from Shikimate/Chorismate and Phenylalanine

The foundational pathway for the synthesis of aromatic compounds in plants and microbes is the shikimate pathway. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. nih.govyoutube.com Chorismate is a critical branch-point intermediate, leading to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

Phenylalanine serves as the primary precursor for benzoic acid biosynthesis. researchgate.netmdpi.com The conversion from phenylalanine can occur through different routes, with two major pathways being the non-β-oxidative and the β-oxidative pathways. Both pathways begin with the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.netmdpi.com

Side-Chain Degradation of Cinnamic Acid Derivatives

A major route for benzoic acid formation in plants involves the shortening of the three-carbon side chain of cinnamic acid by two carbons, a process analogous to the β-oxidation of fatty acids. pnas.orgnih.gov This pathway is particularly active in petunia flowers, which emit a variety of benzenoid volatiles derived from benzoic acid. pnas.org